![molecular formula C18H20N4O2S B2741277 3-methyl-8-((2-methylallyl)thio)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 442864-83-7](/img/structure/B2741277.png)
3-methyl-8-((2-methylallyl)thio)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Description
3-methyl-8-((2-methylallyl)thio)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as MTA, is a natural compound found in various plants and fungi. MTA has been the focus of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Inhibitory Activities
The chemical compound is related to a class of molecules that have been studied for their potent inhibitory activities. For instance, the synthesis and evaluation of dipeptidyl peptidase IV (DPP-IV) inhibitors involve derivatives bearing structural similarities, demonstrating moderate to good inhibitory activities. This highlights the potential of such compounds in therapeutic applications, particularly in regulating enzymatic activity relevant to metabolic disorders. The structural-activity relationship of these compounds has been briefly discussed, indicating the importance of specific substitutions for achieving desirable biological effects (Mo et al., 2015).
Bromophenols and Nucleoside Base Coupling
Research on bromophenols coupled with nucleoside bases has unveiled new compounds with potential biological activities. Although not directly related to the exact molecule , this study emphasizes the diverse chemical modifications possible with purine structures and their potential to yield biologically active compounds. Such findings are crucial for drug discovery efforts, especially in identifying compounds with unique modes of action (Ma et al., 2007).
Protective Groups in Synthesis
The use of protective groups like thietanyl in the synthesis of purine derivatives has been explored to achieve specific structural features. This methodology is significant for the synthesis of compounds that are unsubstituted at certain positions, showcasing the versatility of synthetic strategies in accessing a wide range of purine derivatives. Such approaches are fundamental in medicinal chemistry for the development of novel therapeutic agents with improved pharmacological profiles (Khaliullin & Shabalina, 2020).
Antidepressant Properties
A specific mention of a compound exhibiting antidepressant activity showcases the potential of purine derivatives in neuropsychiatric treatment. The study demonstrates the bioactivity evaluation process and highlights the significance of structural modifications in eliciting desired biological responses. This area of research is crucial for understanding the molecular basis of psychiatric disorders and developing targeted treatments (Khaliullin et al., 2018).
properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-11(2)10-25-18-19-15-14(16(23)20-17(24)21(15)4)22(18)9-13-7-5-6-12(3)8-13/h5-8H,1,9-10H2,2-4H3,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFWQDDIFNZFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(=C)C)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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